trans-3'-Benzoyloxy Cotinin 2,3,4-Tri-O-acetyl-N-|A-D-glucuronid Methylester Bromid

Übersicht

Beschreibung

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a potent biomedical compound that has garnered attention in the field of nicotine addiction research. It serves as a breakthrough tool for studying nicotine-related conditions and their associated pathological mechanisms .

Synthesis Analysis

The synthesis of this compound involves several steps, including the acetylation of cotinine (a nicotine metabolite) and subsequent benzoylation. The final product is a bromide salt of the glucuronide ester of cotinine. Detailed synthetic pathways and reaction conditions are documented in scientific literature .

Molecular Structure Analysis

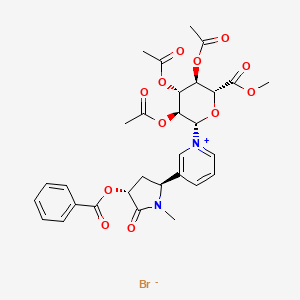

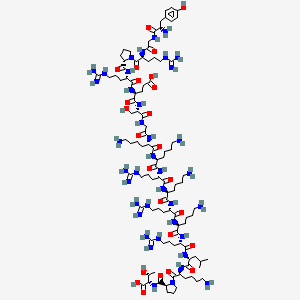

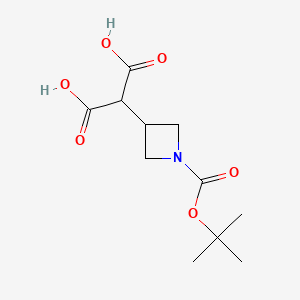

The molecular formula of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is C30H33BrN2O12 , with a molecular weight of approximately 693.49 g/mol. Its structure comprises a pyridinium ring, a benzoyloxy group, and multiple acetyl groups attached to the glucuronide moiety. The precise arrangement of atoms can be visualized using molecular modeling software .

Chemical Reactions Analysis

This compound exhibits intriguing chemical reactivity due to its functional groups. It participates in ester hydrolysis, potentially releasing cotinine and glucuronic acid. Additionally, it may undergo nucleophilic substitution reactions at the bromide site. Researchers have explored its reactivity in various contexts .

Wissenschaftliche Forschungsanwendungen

Forschung zur Nikotinsucht

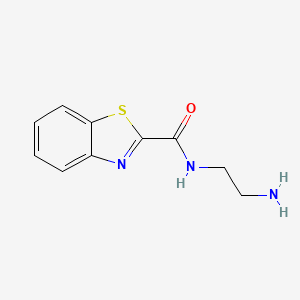

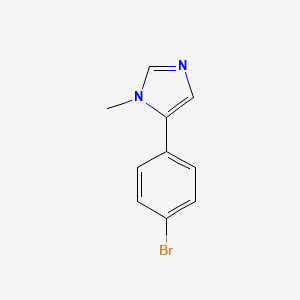

Diese Verbindung ist ein bahnbrechendes Werkzeug für die Erforschung der Nikotinsucht. Sie übt einen antagonistischen Einfluss auf Nikotinrezeptoren aus, der den Nikotinkonsum hemmt. Diese Anwendung ist entscheidend für die Entwicklung von Behandlungen zur Raucherentwöhnung und das Verständnis der biochemischen Abläufe der Sucht {svg_1}.

Wirkmechanismus

Target of Action

The primary target of the compound trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is the nicotine receptors . These receptors play a crucial role in the nervous system, mediating the effects of nicotine in the body.

Mode of Action

This compound exerts a profound antagonistic influence on nicotine receptors . By binding to these receptors, it inhibits the indulgence of nicotine, thereby potentially reducing the addictive effects of nicotine .

Biochemische Analyse

Biochemical Properties

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide plays a crucial role in biochemical reactions, particularly in the synthesis of modified and unmodified oligosaccharides, complex carbohydrates, and polysaccharides. This compound interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation, methylation, and fluorination processes, which are essential for the synthesis of saccharides with various chemical modifications .

Cellular Effects

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways. These interactions can result in the inhibition or activation of enzymes, ultimately affecting cellular functions and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and efficacy .

Dosage Effects in Animal Models

The effects of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound’s role in glycosylation, methylation, and fluorination processes is particularly noteworthy, as these pathways are crucial for the synthesis of complex carbohydrates and other biomolecules .

Transport and Distribution

The transport and distribution of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function in biochemical reactions .

Subcellular Localization

Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, ensuring its proper function in biochemical processes .

Eigenschaften

IUPAC Name |

methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPUKFPHPAWMEP-QQVAJBBCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33BrN2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747068 | |

| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146490-58-6 | |

| Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)